3-Chloroindazole-1-carboxamide
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Overview
Description
3-Chloroindazole-1-carboxamide is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties . The presence of a chlorine atom at the 3-position and a carboxamide group at the 1-position makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-chloroindazole with an appropriate amine under suitable conditions to form the carboxamide derivative .
Industrial Production Methods: Industrial production methods for 3-Chloroindazole-1-carboxamide may involve large-scale chlorination and amidation reactions. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroindazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 3-aminoindazole derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
3-Chloroindazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloroindazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with various proteins, inhibiting their activity. This inhibition can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 3-Aminoindazole-1-carboxamide
- 3-Bromoindazole-1-carboxamide
- 3-Methylindazole-1-carboxamide
Comparison: 3-Chloroindazole-1-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, such as 3-aminoindazole-1-carboxamide and 3-bromoindazole-1-carboxamide, the chlorine substituent can enhance its potency as an enzyme inhibitor and its overall pharmacological profile .
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-chloroindazole-1-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-7-5-3-1-2-4-6(5)12(11-7)8(10)13/h1-4H,(H2,10,13) |
InChI Key |
CGMLPKUZFDFJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(=O)N)Cl |
Origin of Product |
United States |
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